N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
CAS No.: 892306-96-6
Cat. No.: VC4296677
Molecular Formula: C23H23N5O4
Molecular Weight: 433.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892306-96-6 |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.468 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | IDHVPNPQEMHRLC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C |
Introduction
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound featuring a pyrazolo[4,3-d]pyrimidine core structure. This compound is characterized by its molecular formula, C23H23N5O4, and a molecular weight of 433.5 g/mol . The presence of ethoxy, methyl, and p-tolyl groups contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multi-step organic synthesis techniques. These methods often include condensation reactions, cyclization, and substitution reactions to form the pyrazolo[4,3-d]pyrimidine core and attach the necessary functional groups. Each step requires careful optimization to achieve high yields and purity.
Biological Activities and Potential Applications
Compounds with pyrazolo[4,3-d]pyrimidine structures have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Although specific biological activities of N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide have not been extensively reported, its structural analogs suggest potential applications in pharmaceuticals.
Research Findings and Future Directions
Research on similar compounds indicates that modifications to the pyrazolo[4,3-d]pyrimidine core can enhance biological activity. Future studies should focus on the pharmacodynamics and pharmacokinetics of this compound to explore its therapeutic potential. Additionally, in silico modeling and molecular docking studies could provide insights into its interaction with biological targets.
Comparison with Related Compounds
Several compounds share structural features with N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide. For example, compounds like 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibit similar heterocyclic structures and may display related biological activities .
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | C23H23N5O4 | Pyrazolo[4,3-d]pyrimidine core, ethoxy and p-tolyl groups |
| 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | Not specified | Similar pyrazolo[4,3-d]pyrimidine structure, propyl group |
Given the limited availability of specific data on N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, further research is necessary to fully explore its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume